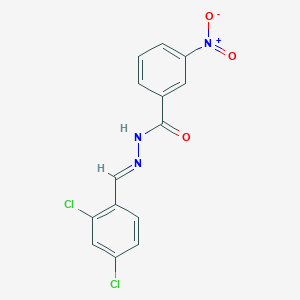

N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide

Description

Significance of Hydrazone Derivatives in Academic Chemical and Biological Research

Hydrazone derivatives, characterized by the azomethine group (-NHN=CH-), are a cornerstone of modern medicinal and synthetic chemistry. omicsonline.org Their significance stems from a wide spectrum of reported pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. omicsonline.orgwisdomlib.org The versatility of the hydrazone scaffold allows for the synthesis of a vast array of derivatives, making them a frequent target in the development of novel therapeutic agents. researchgate.net

Beyond their biological applications, hydrazones are valuable intermediates in organic synthesis, particularly for the creation of various heterocyclic compounds. mdpi.com The reactive nature of the C=N double bond in the hydrazone linkage makes it a useful synthon for constructing more complex molecular architectures. mdpi.com The ability of hydrazones to engage in keto-enol tautomerism and form stable metal complexes further broadens their utility in coordination chemistry and analytical applications. researchgate.netresearchgate.net

Table 1: Reported Biological Activities of Hydrazone Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. omicsonline.org |

| Anticancer | Demonstrated efficacy against various cancer cell lines. omicsonline.org |

| Anti-inflammatory | Potential to reduce inflammation. wisdomlib.org |

| Anticonvulsant | Investigated for potential in managing seizures. |

Overview of Benzohydrazide (B10538) Scaffold Exploration in Scholarly Literature

The benzohydrazide moiety is a crucial pharmacophore, or a molecular feature responsible for a drug's pharmacological activity. thepharmajournal.com Benzohydrazide derivatives are noted for their diverse biological and physiological activities, which has led to their extensive investigation in medicinal chemistry. derpharmachemica.com These compounds have been reported to possess a range of therapeutic properties, including antimicrobial, anti-inflammatory, antimycobacterial, and anticancer effects. thepharmajournal.comderpharmachemica.comresearchgate.net

The synthesis of novel benzohydrazide derivatives is a common strategy in drug discovery, as modifications to the benzohydrazide scaffold can lead to compounds with enhanced potency or novel mechanisms of action. researchgate.net The relative ease of their synthesis, typically through the condensation of a benzohydrazide with an aldehyde or ketone, makes them attractive targets for chemical libraries designed for high-throughput screening. derpharmachemica.comderpharmachemica.com

Rationale for Focused Investigation of N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide

The specific investigation into this compound is driven by the strategic combination of several chemical moieties known to influence biological activity. The rationale for its synthesis and characterization includes:

The Hydrazone Linkage: As established, the hydrazone core is a well-known contributor to a wide range of biological activities.

The Benzohydrazide Scaffold: This provides a proven foundation with inherent pharmacological potential. thepharmajournal.com

The 2,4-dichloro Substituents: The presence of chlorine atoms on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, which can in turn enhance its biological activity. mdpi.com

The Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule and is a feature in a number of biologically active compounds. mdpi.com

Table 2: Structural and Crystallographic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₂N₃O₃ nih.gov |

| Molecular Weight | 338.14 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O3/c15-11-5-4-10(13(16)7-11)8-17-18-14(20)9-2-1-3-12(6-9)19(21)22/h1-8H,(H,18,20)/b17-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIKGAAXPCUUIH-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416323 | |

| Record name | N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303065-67-0 | |

| Record name | N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2,4-DICHLOROBENZYLIDENE)-3-NITROBENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies for N 2,4 Dichlorobenzylidene 3 Nitrobenzohydrazide

Chemical Synthesis Pathways for N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide Formation

The formation of this compound is primarily achieved through a condensation reaction, a fundamental process in organic chemistry for the synthesis of hydrazones. This pathway involves the direct reaction of a hydrazide with an aldehyde. The resulting hydrazone structure incorporates the backbones of both precursor molecules, linked by a characteristic carbon-nitrogen double bond (C=N).

Reaction Mechanism and Conditions for Condensation Reactions

The synthesis of this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically carried out by reacting 3-nitrobenzohydrazide with 2,4-dichlorobenzaldehyde. researchgate.net The process is often facilitated by an acidic catalyst, such as a few drops of glacial acetic acid, and is conducted in a suitable solvent, most commonly methanol or ethanol.

The mechanism initiates with the protonation of the carbonyl oxygen of 2,4-dichlorobenzaldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nitrogen atom of the amino group in 3-nitrobenzohydrazide, acting as a nucleophile, then attacks the electrophilic carbonyl carbon. This is followed by a proton transfer from the nitrogen to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine or hemiaminal. mdpi.com The reaction concludes with the acid-catalyzed elimination of a water molecule from the carbinolamine intermediate, leading to the formation of the stable C=N double bond characteristic of the hydrazone product.

In a documented synthesis, the reaction was carried out by dissolving 3-nitrobenzohydrazide and 2,4-dichlorobenzaldehyde in methanol and stirring the mixture. researchgate.net The reaction can proceed at room temperature, with the product crystallizing from the solution upon slow evaporation of the solvent. researchgate.net In other preparations of similar benzohydrazide (B10538) derivatives, refluxing the methanolic or ethanolic solution for a period of 10 minutes to several hours is also common to drive the reaction to completion.

Precursor Chemistry: 3-Nitrobenzohydrazide and 2,4-Dichlorobenzaldehyde

The two key precursors for the synthesis of this compound are 3-nitrobenzohydrazide and 2,4-dichlorobenzaldehyde.

3-Nitrobenzohydrazide is a derivative of benzoic acid and hydrazine. It possesses a nucleophilic amino group (-NH2) that is essential for the condensation reaction. The presence of the nitro group (-NO2) at the meta-position of the benzene (B151609) ring is a significant feature. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the molecule.

2,4-Dichlorobenzaldehyde is an aromatic aldehyde with two chlorine substituents on the benzene ring. The aldehyde functional group (-CHO) provides the electrophilic carbonyl carbon necessary for the reaction. The chlorine atoms are electron-withdrawing and can affect the reactivity of the aldehyde group.

Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and purity for the formation of this compound and related compounds can be achieved by controlling several reaction parameters. Key factors that influence the outcome of the synthesis include the choice of solvent, the use and type of catalyst, the reaction temperature, and the reaction time.

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, is a common strategy to accelerate the reaction rate. The acid protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazide.

Solvent: Ethanol and methanol are frequently used solvents for this type of condensation reaction. The choice of solvent can influence the solubility of the reactants and the product, which in turn can affect the reaction rate and the ease of product isolation.

Temperature and Reaction Time: The reaction can be performed at room temperature or under reflux. Refluxing the reaction mixture generally leads to shorter reaction times and higher yields. The optimal reaction time can vary from minutes to several hours, and the progress of the reaction is often monitored using thin-layer chromatography (TLC).

Purification: The purity of the final product is typically achieved through recrystallization. Ethanol is a commonly used solvent for the recrystallization of N'-benzylidene-benzohydrazide derivatives. The purity of the compound can be confirmed by techniques such as melting point determination and spectroscopic analysis.

Below is a table summarizing the reaction conditions for the synthesis of this compound.

| Parameter | Condition | Purpose |

| Reactants | 3-nitrobenzohydrazide, 2,4-dichlorobenzaldehyde | Precursors for the target molecule |

| Solvent | Methanol or Ethanol | To dissolve reactants and facilitate the reaction |

| Catalyst | Glacial Acetic Acid (optional) | To increase the rate of reaction |

| Temperature | Room Temperature or Reflux | To control the reaction rate |

| Reaction Time | Minutes to Hours | To ensure the completion of the reaction |

| Purification | Recrystallization from Ethanol | To obtain a high-purity product |

Methodological Approaches for Derivative Synthesis

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships by modifying different parts of the molecule. Methodological approaches focus on efficient synthetic techniques and strategies for introducing chemical diversity.

Microwave-Assisted Synthetic Techniques for Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of various organic compounds, including analogues of this compound. This technique utilizes microwave irradiation to heat the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and sometimes improved product purity compared to conventional heating methods.

The synthesis of N'-benzylidene-benzohydrazide derivatives under microwave irradiation is typically carried out by mixing the corresponding benzohydrazide and benzaldehyde, sometimes in a solvent like ethanol or even under solvent-free conditions. The mixture is then subjected to microwave irradiation for a short period, often ranging from 2 to 10 minutes.

A comparative study on the synthesis of a series of benzohydrazide derivatives highlighted the advantages of microwave irradiation over conventional refluxing.

| Method | Reaction Time | Yield (%) |

| Conventional Reflux | 2-4 hours | Varies |

| Microwave Irradiation | 2-6 minutes | Generally Higher |

The significant reduction in reaction time from hours to minutes demonstrates the efficiency of microwave-assisted synthesis. hilarispublisher.com This rapid method allows for the quick generation of a library of analogues for further studies.

Strategies for Substituent Variation and Scaffold Modification

A primary strategy for creating derivatives of this compound involves the variation of substituents on both the benzaldehyde and benzohydrazide moieties. This approach allows for a systematic investigation of the effects of different functional groups on the properties of the final compound.

Variation of the Benzohydrazide Moiety: Similarly, the benzohydrazide scaffold can be modified. By starting with different substituted benzoic acids to synthesize the initial benzohydrazide, a variety of functional groups can be introduced onto this part of the molecule.

The general synthetic scheme for producing a library of derivatives is as follows:

Substituted Benzoic Acid + Thionyl Chloride → Substituted Benzoyl Chloride

Substituted Benzoyl Chloride + Hydrazine Hydrate → Substituted Benzohydrazide

Substituted Benzohydrazide + Substituted Benzaldehyde → Substituted N'-(benzylidene)benzohydrazide

This modular approach allows for the creation of a diverse set of compounds with tailored electronic and steric properties.

Advanced Structural Elucidation and Intermolecular Interaction Analysis of N 2,4 Dichlorobenzylidene 3 Nitrobenzohydrazide

Spectroscopic Characterization for Structural Confirmation

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide. Through methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), precise information about the compound's elemental composition and fragmentation behavior can be obtained.

The molecular formula of this compound is C₁₄H₉Cl₂N₃O₃, corresponding to a monoisotopic mass of approximately 337.0021 Da and a molecular weight of 338.14 g/mol . nih.govuni.lu High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. Predicted HRMS data for various adducts of the molecule are detailed in the table below. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 338.00938 |

| [M+Na]⁺ | 359.99132 |

| [M+K]⁺ | 375.96526 |

| [M+NH₄]⁺ | 355.03592 |

| [M-H]⁻ | 335.99482 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern of this compound under ESI-MS/MS conditions can be predicted based on the characteristic behavior of nitroaromatic compounds and hydrazones. nih.govmdpi.com The structure contains several bonds susceptible to cleavage, including the amide (C-N), imine (C=N), and hydrazone (N-N) linkages, as well as the nitro group attached to the benzoyl ring.

Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group as either NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). nih.govmdpi.com Further fragmentation would likely involve the cleavage of the amide bond, leading to the formation of characteristic ions corresponding to the 3-nitrobenzoyl and 2,4-dichlorobenzylidene imine moieties. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for fragments containing the dichlorobenzylidene ring, aiding in their identification.

Computational and Theoretical Chemistry Investigations of N 2,4 Dichlorobenzylidene 3 Nitrobenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. For molecules in the hydrazone class, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing molecular geometry and predicting various properties. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, has higher polarizability, and is considered "soft," indicating that it can be easily excited. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity, characterizing a "hard" molecule. This energy gap is critical for understanding intramolecular charge transfer processes. nih.govnih.gov For analogous compounds, the HOMO is often localized on one part of the molecule (e.g., a phenyl ring), while the LUMO is distributed over another, facilitating charge transfer upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: This table is illustrative, based on typical values for similar aromatic hydrazones, as specific calculated values for N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide are not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-poor regions prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In molecules similar to this compound, the negative potential (red) is generally localized around electronegative atoms like oxygen (from the carbonyl and nitro groups) and nitrogen. nih.govnih.gov The positive potential (blue) is often found around the hydrogen atoms, particularly the N-H proton of the hydrazone linkage, identifying it as a potential hydrogen-bond donor site. researchgate.netfupress.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

These parameters provide quantitative measures of a molecule's stability and reactivity. For instance, a high chemical hardness indicates high stability, while a high electrophilicity index suggests a strong capacity to accept electrons. nih.gov

Table 2: Hypothetical Global Chemical Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Global Softness (S) | 0.25 |

| Electrophilicity Index (ω) | 5.06 |

Note: This table is illustrative, based on typical values for similar aromatic hydrazones, as specific calculated values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular and intermolecular bonding and interactions between orbitals. It examines charge transfer, hyperconjugation, and delocalization of electron density within the molecule. NBO analysis can quantify the stabilization energy (E²) associated with interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. whiterose.ac.uk

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might behave in solution or interact with a biological target. Simulations can track key dihedral angles and intermolecular interactions, such as hydrogen bonds with solvent molecules, to provide a dynamic picture of the system. whiterose.ac.uk

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-nitrobenzohydrazide |

Structure-Based Drug Design (SBDD) Methodologies and Virtual Screening

Structure-Based Drug Design (SBDD) is a powerful approach in medicinal chemistry that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize potential drug candidates. The goal is to identify molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. This process often involves computational techniques like molecular docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand to its receptor.

For a compound like this compound, SBDD would involve identifying a relevant biological target and using the compound's known structure to computationally model its interaction with the target's binding site. This would allow for the rational design of more potent and selective analogs.

De Novo Drug Design Approaches

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch, often within the constraints of a target's binding site. Instead of screening existing compound libraries, algorithms construct new molecules atom-by-atom or fragment-by-fragment. This approach has the potential to explore a much broader chemical space and identify unique scaffolds.

In the context of this compound, a de novo design approach could use its core scaffold as a starting point. Computational programs could then suggest modifications or build entirely new structures that are predicted to have improved interactions with a specific biological target, based on the shape and chemical properties of its active site.

Ligand-Based and Structure-Based Virtual Screening Protocols

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds to identify others that have similar properties. Techniques include searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores). If other benzohydrazide (B10538) derivatives are known to be active against a particular target, LBVS could be used to screen for compounds with similar features.

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, uses the 3D structure of the target protein to screen compound libraries. Each molecule in the library is computationally "docked" into the binding site of the target, and a scoring function is used to estimate its binding affinity. The top-scoring compounds are then selected for experimental testing. The crystal structure of this compound would be a valuable input for such a screening campaign.

The following table illustrates the type of data that would be generated from a hypothetical virtual screening study involving this compound against a putative protein target. It is important to note that this data is illustrative and not based on actual experimental or computational results.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | Tyr123, Phe256, Arg301 |

| Analog 1 | -9.2 | 85 | Tyr123, Phe256, Arg301, Asp120 |

| Analog 2 | -7.8 | 320 | Tyr123, Phe256 |

| Analog 3 | -9.5 | 60 | Tyr123, Phe256, Arg301, Asp120, His290 |

Molecular Interactions and Biological Target Engagement Mechanisms of N 2,4 Dichlorobenzylidene 3 Nitrobenzohydrazide

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of hydrazone derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies provide a framework for understanding how specific structural features of N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide contribute to its biological function.

The structure of this compound features several key components that influence its interaction with biological targets: the 2,4-dichlorobenzylidene ring, the 3-nitrobenzohydrazide moiety, and the central hydrazone linkage (-CO-NH-N=CH-).

The planarity and electronic properties of the aromatic rings are critical for molecular recognition. In the crystalline state, the molecule adopts an E configuration about the C=N bond, with a dihedral angle of 4.6 (2)° between the two benzene (B151609) rings. nih.gov This near-planar conformation can facilitate intercalation into DNA or binding to flat receptor surfaces.

SAR studies on related benzohydrazide (B10538) derivatives have highlighted the importance of substituents on the aromatic rings for anticancer activity. For instance, the presence of electron-withdrawing groups, such as the nitro group (NO2) and chlorine atoms (Cl), can significantly influence the electronic distribution of the molecule, thereby affecting its ability to form hydrogen bonds and other non-covalent interactions with target proteins. researchgate.net The nitro group, in particular, is a common feature in many biologically active compounds and can participate in crucial interactions within a biological target's binding site. nih.gov

The hydrazone linker itself is a key pharmacophoric feature, providing a combination of hydrogen bond donors (N-H) and acceptors (C=O). These features are essential for anchoring the molecule within a binding pocket. mdpi.com Intermolecular N—H⋯O hydrogen bonds are observed in the crystal structure of this compound, forming one-dimensional chains. nih.gov This demonstrates the compound's capacity for hydrogen bonding, a fundamental aspect of molecular recognition in biological systems.

Table 1: Key Structural Features and Their Potential Role in Molecular Recognition

| Structural Feature | Potential Role in Molecular Recognition |

| 2,4-Dichlorobenzylidene Ring | Hydrophobic interactions, potential for halogen bonding. |

| 3-Nitrobenzohydrazide Moiety | Hydrogen bonding (via C=O and N-H), electronic interactions (via NO2 group). |

| Hydrazone Linkage (-CO-NH-N=CH-) | Provides rigidity and acts as a hydrogen bond donor and acceptor. |

| E Configuration | Influences the overall shape and planarity of the molecule, affecting binding site complementarity. |

The principles for designing hydrazone derivatives with enhanced target affinity and selectivity revolve around the strategic modification of their core structure. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

One key design principle involves the modification of the substituents on the phenyl rings. The number, position, and nature of these substituents can dramatically alter the compound's electronic and steric properties, thereby fine-tuning its binding affinity. For example, in a series of hydrazide-hydrazones, the presence of a slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilization within the laccase substrate docking site. mdpi.com This suggests that the size and shape of the molecule are critical for selective binding.

Another important aspect is the isosteric replacement of different parts of the molecule. For instance, replacing one aromatic ring with a heterocyclic ring can introduce new interaction points and alter the compound's solubility and pharmacokinetic properties. Molecular hybridization, which combines two or more pharmacophoric groups into a single molecule, is another strategy to enhance activity and selectivity. nih.gov

Molecular docking studies on related benzimidazole (B57391) derivatives have shown that hydrogen bonds are often centralized around the core structure, while hydrophobic interactions occur with the phenyl rings. ukm.my This information can guide the design of new analogs of this compound with improved binding characteristics. By systematically altering the substituents and core structure, it is possible to develop compounds with high affinity and selectivity for specific biological targets.

Investigations into Anticancer Mechanisms of Action

Hydrazone derivatives have been investigated for their potential as anticancer agents, and several mechanisms of action have been proposed. For this compound, its anticancer effects are likely multifaceted, involving enzyme inhibition, induction of apoptosis, and disruption of cellular protein homeostasis.

While direct studies on this compound are limited, the broader class of hydrazones has shown inhibitory activity against several enzymes implicated in cancer progression.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Some hydrazone derivatives have been identified as potential COX-2 inhibitors. nih.govnih.gov The anticancer mechanism of COX-2 inhibition can involve the suppression of proliferation or the induction of apoptosis. nih.gov Molecular docking studies of other compounds with the COX-2 receptor have shown that modifications to the molecular structure can enhance binding affinity. fip.org

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are receptor tyrosine kinases that are key targets in cancer therapy. Overexpression of these receptors is common in several cancers. The inhibition of EGFR and HER2 is a known anticancer mechanism for some hydrazone-containing compounds. nih.gov The development of dual EGFR/HER2 inhibitors is an active area of research. researchgate.net

Table 2: Potential Enzyme Targets and Their Role in Cancer

| Enzyme | Role in Cancer | Potential for Inhibition by Hydrazones |

| COX-2 | Inflammation, cell proliferation, angiogenesis. | Some hydrazone derivatives show inhibitory activity. nih.gov |

| EGFR | Cell growth, proliferation, and survival. | A known target for some hydrazone-containing compounds. nih.gov |

| HER2 | Promotes cell proliferation and is overexpressed in certain cancers. | A known target for some hydrazone-containing compounds. nih.gov |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Hydrazone derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. nih.goveurekaselect.com

Studies on related hydrazonoyl halides have demonstrated that these compounds can induce apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and BAX, which are mediated by the p53 tumor suppressor protein. nih.gov Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. nih.goveurekaselect.commdpi.com For instance, a 4-methylbenzoylhydrazide platinum(II) complex was found to inhibit the proliferation of breast cancer cells by regulating the cell cycle and inducing apoptosis. mdpi.com Pyrazole derivatives, which share structural similarities with some hydrazone precursors, have also been shown to induce apoptosis via the generation of reactive oxygen species (ROS). nih.gov

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional UPS. mdpi.commdpi.com Targeting the UPS has emerged as a valid strategy in cancer therapy. nih.gov

While direct evidence for this compound targeting the UPS is not yet established, some hydrazone compounds have been shown to interact with components of this system. For example, a hydrazone compound was identified to bind to the S1 substrate binding site of the SARS-CoV-2 papain-like protease (PLpro), an enzyme that has deubiquitinating activity. nih.gov This finding suggests that the hydrazone scaffold has the potential to interact with deubiquitinases (DUBs) associated with the proteasome. DUBs play a crucial role in regulating the degradation of proteins, and their inhibition can lead to the accumulation of misfolded or regulatory proteins, ultimately triggering apoptosis. discoveryontarget.com The inhibition of proteasome-associated DUBs represents a unique therapeutic strategy for modulating proteasome-mediated proteolysis.

Research on Antimicrobial and Antitubercular Mechanisms

The hydrazone scaffold (R-CH=N-NH-C(=O)-R') is recognized for its wide range of pharmacological activities, including notable antitubercular properties. nih.govresearchgate.net Research into compounds like this compound is driven by the urgent need for new drugs to combat tuberculosis, especially with the rise of drug-resistant strains. nih.govnih.gov The mechanism of action for this class of compounds is often predicated on their ability to inhibit essential enzymatic pathways within Mycobacterium tuberculosis.

A primary target for many antitubercular drugs is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Several key enzymes in this pathway are known targets for inhibition.

InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is a well-validated target for the first-line drug isoniazid (B1672263). nih.gov Isoniazid is a prodrug that, once activated, forms an adduct with NAD+ which then inhibits InhA. nih.govmdpi.com Many hydrazone derivatives are investigated as direct inhibitors of InhA, which could potentially overcome resistance mechanisms associated with isoniazid's activation. nih.govdovepress.com While the hydrazone class is known to target InhA, specific enzymatic assays confirming the direct inhibition of InhA by this compound are not extensively detailed in the current body of literature.

FabH (β-ketoacyl-ACP synthase III): This enzyme catalyzes the initial condensation step in the fatty acid synthesis II (FAS-II) system, which is crucial for producing the precursors of mycolic acids. Inhibition of FabH disrupts this essential pathway, making it a promising target for novel antibacterial agents. mdpi.com

Pks13 (Polyketide Synthase 13): Pks13 is a crucial enzyme that catalyzes the final Claisen-condensation reaction to form the full-length mycolic acid precursor. nih.gov Its essential role and unique mechanism make it an attractive target for the development of new antitubercular drugs. nih.gov

Specific studies detailing the inhibitory activity of this compound against these particular enzymes are limited. However, the structural features of the compound are consistent with those of other hydrazones that have been investigated for such inhibitory potential.

The initial step in evaluating the potential of a new antitubercular compound is to determine its activity against live bacteria in a laboratory setting. The standard virulent laboratory strain, Mycobacterium tuberculosis H37Rv, is commonly used for this purpose. researchgate.netresearchgate.net The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. chemicaljournal.in Various methodologies, such as the broth microdilution assay and the Microplate Alamar Blue Assay (MABA), are employed to determine MIC values. researchgate.netnih.gov

While numerous hydrazide-hydrazone derivatives have demonstrated promising MIC values against the H37Rv strain, specific in vitro antitubercular activity data for this compound is not widely reported in the available literature. researchgate.netresearchgate.net

| Compound | Target Strain | MIC (μg/mL) | Assay Method |

|---|---|---|---|

| This compound | M. tuberculosis H37Rv | Data not available | N/A |

| Isoniazid (Reference) | M. tuberculosis H37Rv | ~0.2 | Broth Dilution |

A major global health crisis is the emergence of Mycobacterium tuberculosis strains that are resistant to primary treatments. Multi-drug resistant tuberculosis (MDR-TB) is defined by resistance to at least isoniazid and rifampicin. mdpi.com Extensively drug-resistant tuberculosis (XDR-TB) exhibits further resistance to fluoroquinolones and at least one second-line injectable drug. nih.govmdpi.com

New compounds are therefore critically evaluated for their ability to act on these resistant strains. A significant advantage of developing direct enzyme inhibitors, such as direct InhA inhibitors, is the potential to bypass common resistance mechanisms. nih.gov For instance, the majority of isoniazid resistance arises from mutations in the katG gene, which codes for the enzyme that activates isoniazid, rather than in the inhA target gene itself. nih.govmdpi.com A compound that does not require KatG activation could thus remain effective against these resistant isolates. Research into the efficacy of this compound against clinical MDR and XDR isolates is a necessary next step to determine its potential clinical utility.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). researchgate.netamazonaws.com This method is instrumental in drug discovery for elucidating potential binding mechanisms and guiding the rational design of more potent inhibitors.

Beyond predicting the binding pose, molecular docking analysis identifies the specific amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for binding affinity and specificity. For example, in studies of other inhibitors targeting InhA, residues such as TYR158 have been identified as forming crucial hydrogen bonds that anchor the ligand in the active site. researchgate.net Understanding these interactions is key to optimizing the ligand's structure to enhance its inhibitory activity. A detailed analysis of this compound would be required to identify its specific interactions.

| Target Protein | Ligand | Key Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| InhA (M. tuberculosis) | This compound | Data not available | N/A | Data not available |

Scoring Functions and Binding Energy Calculations

In the computational evaluation of this compound's potential as a biologically active agent, scoring functions and binding energy calculations are pivotal. These in silico methods provide quantitative estimations of the binding affinity between the ligand (the hydrazone compound) and its target protein, guiding the prediction of its biological efficacy.

Scoring functions are mathematical models used in molecular docking to approximate the binding free energy of a protein-ligand complex. wikipedia.org They rank different binding poses of the ligand in the active site of the receptor, with the assumption that a lower score corresponds to a more favorable interaction. scholarsresearchlibrary.com There are several classes of scoring functions, each with its own theoretical basis:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the protein and the ligand. They are derived from classical mechanics principles.

Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to predict binding affinity. The weighting factors are determined by fitting the scoring function to experimental binding data for a training set of protein-ligand complexes. youtube.com Examples include LOD score, Chem score, and Glide score. youtube.com

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of experimentally determined protein-ligand complex structures. They are based on the frequency of atomic contacts between different atom types in a database of known structures. youtube.com

Machine Learning-Based Scoring Functions: More recent approaches utilize machine learning algorithms, such as random forests and neural networks, to develop scoring functions. These models are trained on large datasets of protein-ligand interactions and can capture complex, non-linear relationships to predict binding affinity with higher accuracy. youtube.com

While scoring functions provide a rapid assessment of binding, more rigorous methods are employed for calculating the binding free energy, which offers a more accurate prediction of the ligand's potency. These calculations are computationally more intensive. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE). nih.gov These approaches can be instrumental in refining the results from initial docking screenings. nih.gov

For hydrazone derivatives, molecular docking studies have been employed to predict their binding modes and affinities to various biological targets. For instance, in a study on benzohydrazide derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes, molecular docking revealed estimated free binding energies, with the most potent inhibitor showing favorable interactions within the enzyme's active site. nih.gov Similarly, docking studies on nitro substituted benzamide (B126) derivatives against inducible nitric oxide synthase (iNOS) indicated that the binding efficiency was influenced by the number and orientation of the nitro groups. nih.govresearchgate.net

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| Benzohydrazide derivative | hCA-I | -6.43 |

| Benzohydrazide derivative | hCA-II | -6.13 |

| p-hydroxybenzohydrazide derivative | Tyrosine Kinase (1M17) | -3.43 to -9.12 |

| Hydrazone derivative | Prostate Cancer Protein (3RUK) | Not specified |

| Hydrazone derivative | Prostate Cancer Protein (6XXP) | Not specified |

This table presents representative data for related compounds to illustrate the concept, as specific data for this compound was not found in the searched literature.

These computational approaches are essential for understanding the molecular interactions that govern the biological activity of this compound and for the rational design of more potent analogs.

Coordination Chemistry of N 2,4 Dichlorobenzylidene 3 Nitrobenzohydrazide and Its Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The ligand itself is synthesized by the condensation reaction of 3-nitrobenzohydrazide and 2,4-dichlorobenzaldehyde. The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Commonly employed techniques for characterization include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion.

¹H NMR Spectroscopy: To elucidate the structure of the complex in solution.

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide information about the geometry and the oxidation state of the metal ion.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

While specific complexes of this compound are not extensively detailed in the provided search results, the synthesis and characterization of complexes with analogous hydrazone ligands are well-documented. For instance, new bivalent metal ion complexes with (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide have been synthesized and analyzed using microelemental investigation, infrared spectroscopy, conductivity measurements, and ¹H NMR spectroscopy. repec.org Similarly, complexes of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide with VO(II), Mn(II), Co(II), Ni(II), and Cu(II) have been characterized by elemental analysis, IR, NMR, mass spectrometry, ESR, and TGA & DTA. iosrjournals.orgresearchgate.net

| Technique | Information Obtained |

| Elemental Analysis | Determination of the elemental composition and empirical formula. |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites through shifts in vibrational frequencies. |

| ¹H NMR Spectroscopy | Elucidation of the complex's structure in solution. |

| Electronic (UV-Vis) Spectroscopy | Information on electronic transitions and coordination geometry. |

| Molar Conductivity | Determination of the electrolytic nature of the complex. |

| Magnetic Susceptibility | Insight into the geometry and oxidation state of the central metal ion. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and the presence of solvent molecules. |

| X-ray Crystallography | Precise determination of the solid-state three-dimensional structure. |

Ligand Binding Modes and Spectroscopic Properties of Complexes

Hydrazone ligands like this compound are versatile in their coordination behavior due to the presence of multiple potential donor atoms, including the amide oxygen, azomethine nitrogen, and potentially the nitro group oxygen atoms. iosrjournals.org The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.

The amide group of the hydrazone ligand can exist in keto-enol tautomeric forms. In neutral or acidic media, the ligand typically coordinates in its keto form as a neutral bidentate ligand, binding through the carbonyl oxygen and the azomethine nitrogen. In basic media, the ligand can deprotonate to its enolic form and act as an anionic bidentate or tridentate ligand.

Spectroscopic Properties:

IR Spectra: Upon complexation, characteristic changes in the IR spectrum of the ligand are observed. A shift in the ν(C=O) band to a lower frequency and the ν(C=N) band to either a lower or higher frequency is indicative of coordination through the carbonyl oxygen and azomethine nitrogen, respectively. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. iosrjournals.org

¹H NMR Spectra: In the ¹H NMR spectra of the metal complexes, the resonance of the -NH proton may disappear upon deprotonation and coordination. The azomethine proton (-CH=N-) signal is also typically shifted, confirming the involvement of the azomethine nitrogen in coordination. researchgate.net

Electronic Spectra: The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of d-d transition bands, which are forbidden for the free ligand, can indicate the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands (ligand-to-metal or metal-to-ligand) are also often observed.

For instance, in studies of related hydrazone complexes, the ligand was found to coordinate to the central metal ion through the oxygen of the enolic form of the carboxy hydrazone and the azomethine nitrogen atom. iosrjournals.org

| Spectroscopic Technique | Observed Changes Upon Complexation | Interpretation |

| Infrared (IR) Spectroscopy | Shift in ν(C=O) and ν(C=N) bands. Appearance of new low-frequency bands. | Coordination via carbonyl oxygen and azomethine nitrogen. Formation of M-O and M-N bonds. |

| ¹H NMR Spectroscopy | Disappearance or shift of -NH proton signal. Shift of azomethine proton signal. | Deprotonation and coordination of the amide group. Coordination of the azomethine nitrogen. |

| Electronic (UV-Vis) Spectroscopy | Appearance of d-d transition bands. Presence of charge transfer bands. | Indication of the coordination geometry of the metal center. |

Influence of Metal Coordination on Biological Interaction Mechanisms

The biological activity of hydrazone ligands can be significantly enhanced upon coordination with metal ions. nih.gov This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity. This, in turn, facilitates the diffusion of the complex through the lipid membranes of microorganisms, allowing it to reach and interfere with intracellular targets. nih.gov

The nitro group in this compound is also a key feature, as nitro-containing compounds can exhibit biological activity through their ability to generate free radicals, leading to oxidative stress and cellular damage in pathogens. nih.gov

Metal coordination can influence the biological interaction mechanisms in several ways:

Increased Lipophilicity: As mentioned, chelation can increase the lipid solubility of the complex, enhancing its ability to cross cell membranes.

Synergistic Effects: The combined effect of the metal ion and the ligand can lead to greater biological activity than either component alone. The metal ion itself can be toxic to pathogens, and the ligand can act as a vehicle to deliver the metal ion to the target site. nih.gov

Interaction with Biomolecules: Metal complexes can interact with various biomolecules, such as DNA and enzymes. For example, they can bind to DNA, interfering with its replication and transcription, or they can inhibit the activity of essential enzymes in microorganisms. nih.gov

Redox Activity: The metal ion in the complex can participate in redox reactions, leading to the production of reactive oxygen species (ROS) that can damage cellular components. nih.gov

Studies on complexes with nitro-containing ligands have shown that the complexes often exhibit higher activity than the free ligand. nih.gov For example, some copper(II) complexes of hydrazone ligands have shown significant activity against various bacterial and fungal strains. iosrjournals.org The increased activity of the metal complexes is often attributed to the synergistic effect of the ligand and the metal ion. nih.gov

| Mechanism | Description |

| Increased Lipophilicity | Chelation reduces the polarity of the metal ion, enhancing passage through cell membranes. |

| Synergistic Effects | The combined biological activity of the metal and ligand is greater than the sum of their individual activities. |

| Biomolecular Interaction | The complex can bind to and disrupt the function of essential biomolecules like DNA and enzymes. |

| Redox Activity | The metal center can catalyze the formation of damaging reactive oxygen species. |

Derivatization Strategies and Analog Design Based on N 2,4 Dichlorobenzylidene 3 Nitrobenzohydrazide Scaffold

Systematic Modification of Benzylidene Moiety for Enhanced Biological Properties

The benzylidene moiety of the N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide scaffold offers a versatile platform for structural modification to modulate biological activity. Research into related benzohydrazide (B10538) derivatives has demonstrated that the nature, position, and number of substituents on this aromatic ring significantly influence the compound's efficacy. The existing 2,4-dichloro substitution provides a baseline of activity, likely related to its electronic and lipophilic characteristics.

Systematic derivatization involves replacing or adding functional groups on the benzylidene ring to probe interactions with biological targets. Studies on analogous series of (E)-N'-(substituted benzylidene)isonicotinohydrazide have shown that introducing electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH), can lead to potent antimicrobial and antioxidant compounds. nih.gov For example, derivatives featuring 3,4-dimethoxy, 3,4,5-trimethoxy, and 4-hydroxy-3-methoxy substitutions on the benzylidene ring were identified as highly effective antimicrobial agents. nih.gov The presence of multiple methoxy groups, in particular, has been correlated with increased antibacterial and antifungal activity in several studies. derpharmachemica.com

The electronic properties of the substituents play a crucial role. Strong electron-withdrawing groups, such as a nitro group (-NO₂) at the para-position of the benzylidene ring, have been shown to significantly improve the inhibitory activity of certain hydrazone-triazole hybrids against α-glucosidase. nih.gov Conversely, other halogens or different substitution patterns can also fine-tune activity. For instance, in a series of N-benzylideneaniline derivatives, a (4-fluoro-benzylidene) analog demonstrated antibacterial activity comparable to penicillin against Escherichia coli. researchgate.net

These findings underscore the principle that altering the electronic and steric profile of the benzylidene ring can enhance interactions with target enzymes or receptors, thereby improving biological outcomes.

Table 1: Influence of Benzylidene Moiety Substitution on Biological Activity

| Parent Scaffold | Substituent (on Benzylidene Ring) | Observed Biological Property Enhancement |

|---|---|---|

| Isonicotinohydrazide | 3,4-Dimethoxy | Potent antimicrobial activity nih.gov |

| Isonicotinohydrazide | 3,4,5-Trimethoxy | Potent antimicrobial activity nih.govderpharmachemica.com |

| Isonicotinohydrazide | 4-Hydroxy-3-methoxy | Potent antimicrobial and antioxidant activity nih.gov |

| Benzohydrazide-Triazole | 4-Nitro | Significant improvement in α-glucosidase inhibition nih.gov |

Diversification of Nitrobenzohydrazide Moiety for Target Specificity

The nitrobenzohydrazide portion of the scaffold is equally critical for determining the molecule's biological activity and target specificity. Modifications in this region, including altering the position of the nitro group, replacing it with other functional groups, or substituting the entire benzoyl ring, can lead to derivatives with distinct pharmacological profiles.

The position of the nitro group on the benzoyl ring is a key determinant of activity. While the parent compound features a 3-nitro substitution, related studies have evaluated analogs with nitro groups at other positions. For example, N'-[4-[(2-chlorophenylimino) methyl] benzylidene]-4-nitrobenzohydrazide was identified as a potent antimicrobial agent, highlighting the significance of the 4-nitro substitution in that particular series. thepharmajournal.com This suggests that moving the electron-withdrawing nitro group from the meta (position 3) to the para (position 4) position can alter the electronic distribution across the entire molecule, thereby affecting its binding affinity to specific biological targets.

Beyond the nitro group, the entire benzohydrazide moiety can be diversified. Replacing the 3-nitrobenzoyl group with other substituted or unsubstituted aromatic or heterocyclic rings is a common strategy to explore new target specificities. Hydrazide-hydrazones derived from isonicotinohydrazide (containing a pyridine ring) have shown significant antimicrobial and antioxidant properties. nih.gov Similarly, derivatives of 4-chlorobenzohydrazide have been synthesized and screened for antimicrobial and antioxidant activities. derpharmachemica.com These modifications fundamentally change the shape, polarity, and hydrogen bonding capacity of the molecule, allowing it to interact with a different range of biological targets. This strategy of bioisosteric replacement is central to tuning the specificity and efficacy of the parent scaffold.

Table 2: Effect of Nitrobenzohydrazide Moiety Diversification on Biological Activity

| Modification Type | Original Moiety | Modified Moiety | Impact on Biological Profile |

|---|---|---|---|

| Isomeric Substitution | 3-Nitrobenzohydrazide | 4-Nitrobenzohydrazide | Altered antimicrobial potency in related series thepharmajournal.com |

| Ring Replacement | 3-Nitrobenzohydrazide | Isonicotinohydrazide | Conferred potent antimicrobial and antioxidant activities nih.gov |

| Substituent Replacement | 3-Nitrobenzohydrazide | 4-Chlorobenzohydrazide | Resulted in derivatives with antimicrobial and antioxidant potential derpharmachemica.com |

Hybrid Compound Design Integrating Multiple Pharmacophores

A sophisticated strategy for drug design involves creating hybrid molecules that combine the this compound scaffold with other recognized pharmacophores. This approach aims to produce chimeric compounds that may exhibit improved affinity, dual-target activity, or a novel mechanism of action by leveraging the biological activities of both parent moieties. nih.govmdpi.com

The hydrazide-hydrazone linker is well-suited for this purpose, allowing for the straightforward condensation of the benzohydrazide core with aldehydes or ketones that are themselves part of another bioactive molecule. A prominent example is the synthesis of benzohydrazide-1,2,3-triazole hybrids. nih.gov In this design, the benzohydrazide scaffold is linked to a 1,2,3-triazole ring, a pharmacophore known for its own range of biological activities. The resulting hybrids were evaluated as α-glucosidase inhibitors, with some derivatives showing exceptionally high potency, far exceeding that of the standard drug acarbose. nih.gov This demonstrates that the combination of the two pharmacophores leads to a synergistic enhancement of a specific biological activity.

Another approach involves modifying existing drugs that contain a hydrazide-hydrazone moiety. For instance, analogs of the antibacterial agent nitrofurazone, which features a hydrazide-hydrazone structure, have been synthesized to create compounds with a wider spectrum of activity. nih.gov By replacing the 5-nitrofuran part of nitrofurazone with other substituted aromatic rings while maintaining the core hydrazide-hydrazone linker, researchers have developed potent antimicrobial agents, with some showing activity levels significantly better than reference drugs like ciprofloxacin. nih.gov This highlights the utility of the hydrazone scaffold as a central building block for creating novel hybrid compounds by coupling different bioactive fragments.

Table 3: Examples of Hybrid Compounds Based on Hydrazone Scaffolds

| Scaffold 1 | Scaffold 2 (Integrated Pharmacophore) | Resulting Hybrid Class | Primary Biological Target/Activity |

|---|---|---|---|

| Benzylidene Benzohydrazide | 1,2,3-Triazole | Benzohydrazide-Triazole Hybrids | α-Glucosidase Inhibition nih.gov |

| Substituted Benzohydrazide | 5-Nitrofuran (Nitrofurazone core) | Nitrofurazone Analogs | Broad-spectrum antimicrobial activity nih.gov |

| Benzohydrazide | Coumarin | Benzohydrazide-Coumarin Hybrids | Antimicrobial agents thepharmajournal.com |

Q & A

Q. What are the established synthetic methodologies for N'-(2,4-dichlorobenzylidene)-3-nitrobenzohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base condensation. A typical protocol involves refluxing 3-nitrobenzohydrazide with 2,4-dichlorobenzaldehyde in ethanol for 6–8 hours under acidic catalysis (e.g., glacial acetic acid). Yield optimization requires precise stoichiometry (1:1 molar ratio) and temperature control (70–80°C). Crystallization from ethanol improves purity . For reproducibility, monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and characterize intermediates using FTIR (C=O stretch at ~1640 cm⁻¹, C=N at ~1580 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ ~25 µM) in ethanolic solutions, with ascorbic acid as a positive control .

- Antimicrobial activity : Broth microdilution (MIC: 1.95 µg/mL against B. subtilis) and agar diffusion (zone of inhibition ≥15 mm) .

- Antifungal activity : Mycelial growth inhibition assays (e.g., 98.18% against Phomopsis mangiferae at 100 µg/mL) .

Advanced Research Questions

Q. How do crystallographic packing interactions influence the compound’s stability and reactivity?

The crystal lattice is stabilized by N–H···O hydrogen bonds (2.89 Å) forming 1D chains along the c-axis. Weak van der Waals interactions (3.5–4.0 Å) between dichlorophenyl and nitrobenzene rings enhance thermal stability (decomposition >250°C). Use Mercury software to analyze packing diagrams and Hirshfeld surfaces for non-covalent interaction quantification .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Electron-withdrawing groups : Substituting 2,4-dichloro with 2,3-dichloro on the benzylidene moiety increases antifungal activity by 15–20% due to enhanced electrophilicity .

- Nitro positioning : Para-nitro groups on benzohydrazide improve redox activity (DPPH IC₅₀ reduced by 30% vs. meta-substitution) .

- Hydrazone flexibility : Rigidifying the linker via heterocyclic incorporation (e.g., thiazolidine-2,4-dione) enhances VEGFR-2 inhibition (IC₅₀ < 1 µM) .

Q. What computational methods predict the compound’s non-linear optical (NLO) properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates hyperpolarizability (β₀ ~1.5 × 10⁻³⁰ esu) and dipole moment (µ ~6.2 D). UV-Vis spectra (TD-DFT) show λₘₐₓ at 320–340 nm, correlating with intramolecular charge transfer (ICT) from nitro to hydrazone moieties . Compare with experimental UV data (λₘₐₓ ~330 nm in DMSO) to validate computational models .

Q. How can contradictory bioassay data (e.g., varying MIC values across studies) be resolved?

- Standardize protocols : Use CLSI guidelines for antimicrobial assays; control solvent effects (DMSO ≤1% v/v) .

- Synergistic studies : Combine with adjuvants (e.g., EDTA) to mitigate resistance mechanisms .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., chlorothalonil for fungi) to account for inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.